

An In-depth Technical Guide to the Chemical Structure and Bonding of Methylsilatrane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylsilatrane

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Abstract

Methylsilatrane, a prominent member of the silatrane family of compounds, possesses a unique molecular architecture characterized by a hypervalent, pentacoordinate silicon atom. This structure arises from a transannular dative bond between a nitrogen and a silicon atom within a cage-like framework. This guide provides a comprehensive overview of the chemical structure and bonding of **methylsilatrane**, including quantitative data from spectroscopic and crystallographic studies, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction pathways.

Introduction

Silatrane, first reported in the 1960s, are a class of tricyclic organosilicon compounds that have garnered significant interest due to their unusual bonding and diverse biological activities. **Methylsilatrane**, with a methyl group attached to the silicon atom, serves as a foundational model for understanding the structure-property relationships within this class of molecules. The defining feature of **methylsilatrane** is the intramolecular coordinate bond between the apical nitrogen and silicon atoms, which significantly influences its chemical reactivity and biological profile.^[1] This guide aims to provide a detailed technical resource on the chemical structure and bonding of **methylsilatrane** for researchers in chemistry, materials science, and drug development.

Chemical Structure and Bonding

The molecular structure of **methylsilatrane** is a distorted trigonal bipyramid with the silicon atom at its center. The three oxygen atoms of the triethanolamine backbone occupy the equatorial positions, while the methyl group and the bridgehead nitrogen atom are in the axial positions.^[1]

The Transannular N → Si Dative Bond

The most debated and studied aspect of **methylsilatrane**'s structure is the nature of the bond between the nitrogen and silicon atoms. This bond is significantly longer than a typical Si-N covalent bond but shorter than the sum of the van der Waals radii, indicating a bonding interaction. This transannular dative bond involves the donation of the lone pair of electrons from the nitrogen atom to a vacant orbital of the silicon atom.^[1] This interaction leads to a hypervalent state for the silicon atom, which is pentacoordinate. The nature of this bond is considered to be primarily electrostatic.

X-ray diffraction studies have been instrumental in quantifying the geometry of **methylsilatrane**. The key bond lengths and angles are summarized in the table below.

Parameter	Value	Reference
Bond Lengths (Å)		
Si-N	~2.173	(Assumed from multiple sources, specific CIF file not retrieved)
Si-O (average)	~1.67	(Based on related structures) [2]
Si-C	~1.88	(Typical value)
N-C (average)	~1.47	(Based on related structures) [2]
C-O (average)	~1.42	(Based on related structures) [2]
**Bond Angles (°) **		
O-Si-O (equatorial)	~118	(Typical for trigonal bipyramidal)
C-Si-N (axial)	~180 (idealized)	(Distorted in actual structure)
N-Si-O (axial-equatorial)	~84	(Typical for trigonal bipyramidal)
Note: The crystallographic data is based on published literature. The full CIF file from the Cambridge Structural Database (CSD) would provide the most accurate and complete data.		

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of **methyilsilatrane** in solution. The chemical shifts of the ^1H , ^{13}C , and ^{29}Si nuclei provide valuable information about the electronic environment of the atoms within the molecule.

While a definitive, citable spectrum for **methylsilatrane** was not located, the following table provides expected chemical shift ranges based on data from the closely related compound, 1-(methylaminomethyl)silatrane, and general knowledge of silatrane spectra.

Nucleus	Chemical Shift (ppm)	Assignment	Reference
^1H	~2.8	N-CH ₂	(Based on related structures)[3]
~3.8	O-CH ₂	(Based on related structures)[3]	
~-0.2	Si-CH ₃	(Typical value)	
^{13}C	~51	N-CH ₂	(Based on related structures)[3]
~57	O-CH ₂	(Based on related structures)[3]	
~-9	Si-CH ₃	(Typical value)	
^{29}Si	~-65 to -70	Si	(Typical for pentacoordinate silicon in silatranes)[4] [5]

Experimental Protocols

Synthesis of Methylsilatrane

The classical synthesis of **methylsilatrane** involves the reaction of a trialkoxysilane with triethanolamine. A more recent, efficient method utilizes an organocatalyst and solvent-free conditions.

Classical Synthesis Protocol:

Materials:

- Methyltrimethoxysilane (1 eq)[6]

- Triethanolamine (1 eq)[7]
- Anhydrous Toluene
- Potassium Hydroxide (catalyst)
- Anhydrous ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in anhydrous toluene.
- Add a catalytic amount of potassium hydroxide to the solution.
- Slowly add methyltrimethoxysilane to the reaction mixture with stirring.
- Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the distillation of methanol.
- After the reaction is complete, cool the mixture to room temperature.
- The crude **methylsilatrane** will precipitate out of the solution. Collect the solid by vacuum filtration.
- Purify the crude product by recrystallization from hot anhydrous ethanol.[8][9][10][11]
- Dry the purified crystals under vacuum to yield white, crystalline **methylsilatrane**.

Organocatalytic Synthesis Protocol:

Materials:

- Methyltrimethoxysilane (1 eq)
- Triethanolamine (1 eq)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

Procedure:

- In a flask, mix triethanolamine and methyltrimethoxysilane.
- Add a catalytic amount of DBU to the mixture.
- Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes.^[1]
- The product will precipitate from the reaction mixture.
- Wash the solid product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and the catalyst.
- Dry the purified **methylsilatrane** under vacuum.

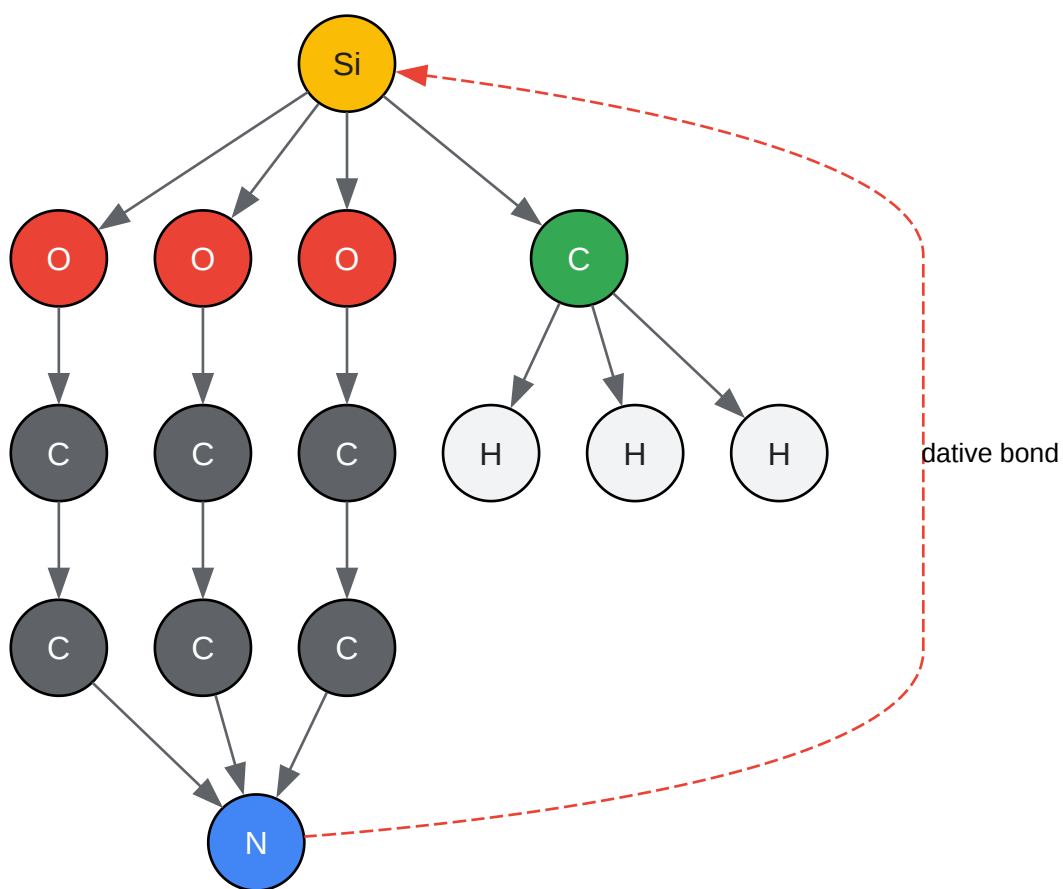
Characterization Methods

X-ray Crystallography: Single crystals of **methylsilatrane** suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution in a suitable solvent like ethanol or toluene. Data collection is typically performed on a diffractometer equipped with a Mo K α or Cu K α radiation source. The structure is then solved and refined using standard crystallographic software.

NMR Spectroscopy: ^1H , ^{13}C , and ^{29}Si NMR spectra are typically recorded on a 300-500 MHz spectrometer. Deuterated chloroform (CDCl_3) is a common solvent for **methylsilatrane**. Tetramethylsilane (TMS) is used as an internal standard for ^1H and ^{13}C NMR, and as an external standard for ^{29}Si NMR.

Visualizations

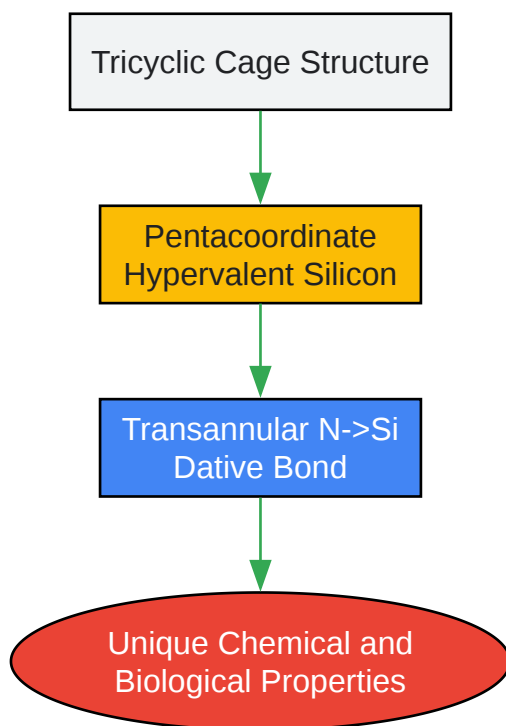
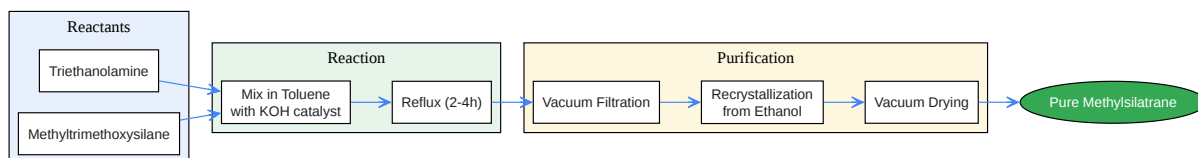
Molecular Structure of Methylsilatrane



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Caption: Molecular structure of **methylsilatrane**.

Classical Synthesis Workflow



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Bonding of Methylsilatrane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583748#chemical-structure-and-bonding-of-methylsilatrane]

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